

An In-Depth Technical Guide to 2,4-Difluoro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Difluoro-5-iodobenzoic acid

Cat. No.: B1312207

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-iodobenzoic acid, with the IUPAC name **2,4-Difluoro-5-iodobenzoic acid**, is a halogenated aromatic carboxylic acid. This compound serves as a critical building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its trifunctional nature, featuring two electron-withdrawing fluorine atoms, a versatile iodine atom, and a carboxylic acid group, makes it a valuable intermediate for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of **2,4-Difluoro-5-iodobenzoic acid** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
IUPAC Name	2,4-Difluoro-5-iodobenzoic acid
CAS Number	161531-51-7
Molecular Formula	C ₇ H ₃ F ₂ IO ₂
Molecular Weight	284.00 g/mol
Appearance	White to yellow crystalline powder
Melting Point	151-152 °C
Boiling Point	318 °C
Density	2.144 g/cm ³

Spectroscopic analysis is crucial for the verification of the structure and purity of **2,4-Difluoro-5-iodobenzoic acid**. While comprehensive spectral data is best obtained from dedicated chemical analysis, typical spectral characteristics are available from various suppliers. ChemicalBook, for instance, lists the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound[1].

Synthesis of 2,4-Difluoro-5-iodobenzoic acid

The synthesis of **2,4-Difluoro-5-iodobenzoic acid** can be achieved through various synthetic routes. A common and effective method is the direct iodination of 2,4-difluorobenzoic acid. This approach offers a regioselective and high-yielding pathway to the desired product. The experimental protocol provided below is based on established methods for the halogenation of fluorinated benzoic acids, such as the process described for a similar compound in U.S. Patent US8022247B2[2].

Experimental Protocol: Direct Iodination

Materials:

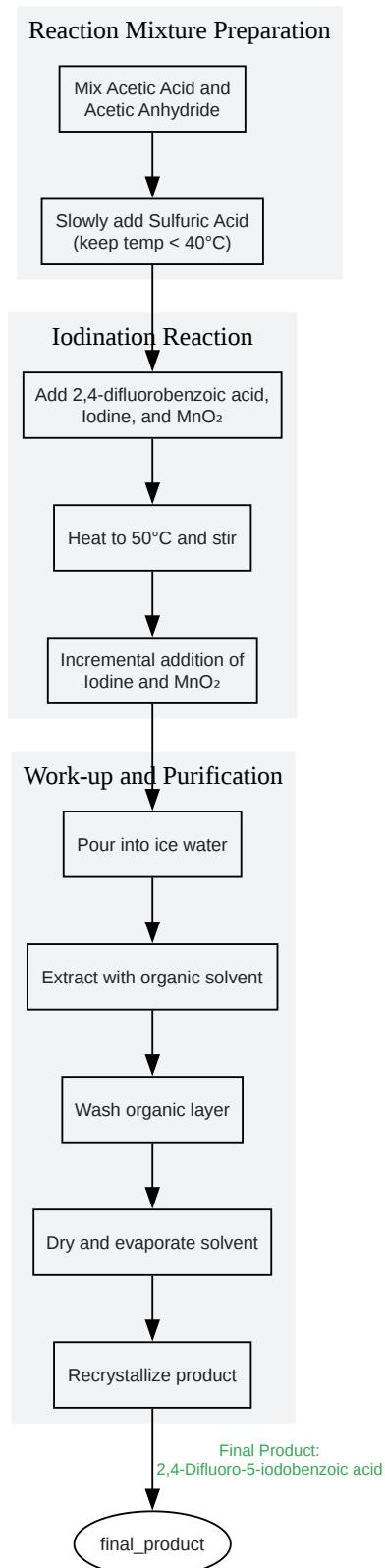
- 2,4-difluorobenzoic acid
- Iodine (I₂)

- Activated Manganese Dioxide (MnO_2)
- Sulfuric Acid (H_2SO_4)
- Acetic Acid (AcOH)
- Acetic Anhydride (Ac_2O)
- Ice water
- Organic solvent (e.g., ethyl acetate)

Procedure:

- In a suitable reaction vessel, a mixture of acetic acid and acetic anhydride is prepared.
- Concentrated sulfuric acid is slowly added to the mixture while cooling in an ice bath to maintain a temperature below 40 °C[2].
- To this acidic mixture, 2,4-difluorobenzoic acid, iodine (I_2), and activated manganese dioxide (MnO_2) are added in solid form with stirring at room temperature[2].
- The resulting suspension is then heated to 50 °C and stirred. Additional portions of iodine and activated manganese dioxide may be added incrementally over several hours to drive the reaction to completion[2].
- After the reaction is complete (typically monitored by TLC or HPLC), the reaction mixture is carefully poured into ice water[2].
- The precipitated product, **2,4-Difluoro-5-iodobenzoic acid**, is then extracted with a suitable organic solvent, such as ethyl acetate.
- The organic layers are combined, washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash, and then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of **2,4-Difluoro-5-iodobenzoic acid**.

Applications in Drug Discovery and Development

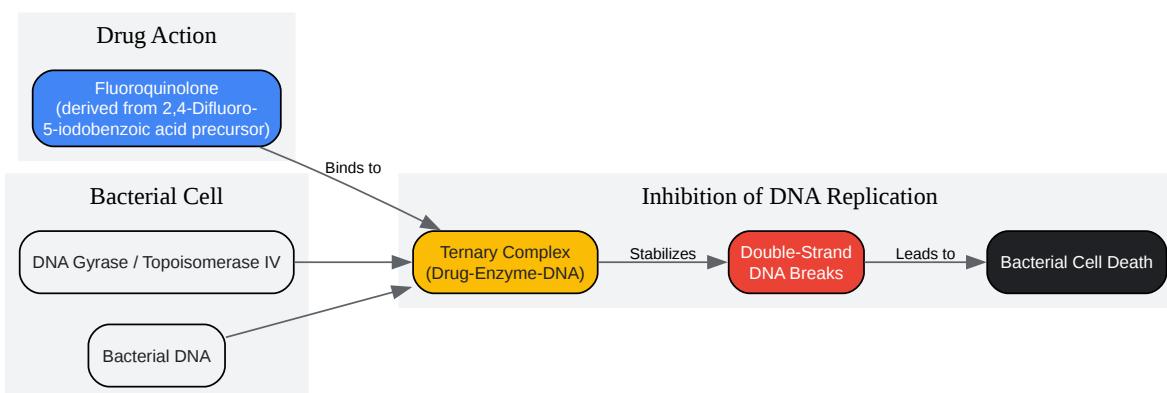
2,4-Difluoro-5-iodobenzoic acid is a key intermediate in the synthesis of fluoroquinolone antibiotics. The fluorine atom at the C6-position and a bulky substituent at the N1-position of the quinolone ring are crucial for their antibacterial activity. The Gould-Jacobs reaction is a foundational method for the synthesis of the quinolone core[3].

Role in the Synthesis of Quinolone Antibiotics

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

The synthesis of many advanced fluoroquinolones involves the construction of a substituted quinolone-3-carboxylic acid core. **2,4-Difluoro-5-iodobenzoic acid** can be a precursor to key building blocks in these syntheses, where the iodine can be replaced or used as a handle for further functionalization.

Signaling Pathway of Fluoroquinolone Action



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Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

2,4-Difluoro-5-iodobenzoic acid is a highly functionalized and versatile intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of fluoroquinolone antibiotics. Its synthesis via direct iodination is an efficient process, and its unique chemical properties make it a valuable tool for medicinal chemists. Understanding the synthesis and reactivity of this compound is essential for the development of new and improved therapeutic agents.

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